2-(2,4-dichlorophenyl)propanal
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Overview
Description
2-(2,4-dichlorophenyl)propanal is an organic compound with the molecular formula C9H8Cl2O It is a derivative of phenylpropionaldehyde, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)propanal typically involves the chlorination of phenylpropionaldehyde. One common method is the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of an aluminum chloride catalyst . The reaction conditions generally include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. Additionally, purification steps, such as distillation or recrystallization, are used to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: 2-(2,4-Dichloro-phenyl)-propionic acid.
Reduction: 2-(2,4-Dichloro-phenyl)-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)propanal involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by forming covalent bonds with active site residues. This inhibition can disrupt metabolic pathways and affect cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features but different functional groups.
2,4-Dichlorophenoxyacetic acid: A herbicide derived from 2,4-dichlorophenol, used widely in agriculture.
Acetophenone: A simpler aromatic ketone that serves as a precursor in various organic syntheses.
Uniqueness
2-(2,4-dichlorophenyl)propanal is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H8Cl2O |
---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)propanal |
InChI |
InChI=1S/C9H8Cl2O/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-6H,1H3 |
InChI Key |
HIPDDJSGFSJVQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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